molecular formula C25H23N3O3S2 B2710603 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 886928-33-2

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2710603
CAS No.: 886928-33-2
M. Wt: 477.6
InChI Key: MFYSRJIHUKNOSK-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Scientific Research Applications

Biological and Pharmacological Screening

Synthesis of Bioactive Molecules : Research into the synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening has shown potential in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies indicate the broad spectrum of biological activities that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide might exhibit, given the structural similarities and the presence of bioactive functional groups (Patel et al., 2009).

Cytotoxicity and Antimicrobial Activities

Cytotoxicity and Antimicrobial Effects : The synthesis and characterization of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides reveal marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. These findings suggest the potential of the compound for use in cancer research and as a microbial inhibitor, highlighting the importance of its structural elements in medicinal chemistry (Zablotskaya et al., 2013).

Anticancer Agents

Novel PI3K Inhibitors and Anticancer Agents : Research into 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors and anticancer agents shows significant promise. These compounds, including ones similar to the molecule , have demonstrated potent antiproliferative activities in vitro against various human cancer cell lines, suggesting their potential application in cancer therapy (Shao et al., 2014).

Synthesis and Characterization for Pharmacological Activities

Synthesis and Characterization for Potential Diuretic and Antihypertensive Agents : A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. Such studies underline the importance of structural features similar to those in this compound for developing new therapeutic agents (Rahman et al., 2014).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-13-22-23(14-17(16)2)32-25(26-22)27-24(29)19-7-9-21(10-8-19)33(30,31)28-12-11-18-5-3-4-6-20(18)15-28/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSRJIHUKNOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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